5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one
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Overview
Description
5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with hydroxy, methyl, thiophenyl, and pyrazolyl groups. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting hydrazine with a suitable diketone precursor under acidic or basic conditions.
Attachment of the Thiophenyl Group: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of quinones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophenyl and pyrazolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromen-2-one core structure, such as coumarin and its derivatives.
Thiophene Derivatives: Compounds containing the thiophenyl group, such as thiophene and its derivatives.
Pyrazole Derivatives: Compounds with a pyrazolyl group, such as pyrazole and its derivatives.
Uniqueness
The uniqueness of 5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-hydroxy-3,4,7-trimethyl-6-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C19H18N2O3S/c1-9-7-14-17(10(2)11(3)19(23)24-14)18(22)16(9)13-8-12(20-21-13)15-5-4-6-25-15/h4-7,12,20,22H,8H2,1-3H3 |
InChI Key |
BEFVQFZUQGIWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC=CS4)O |
Origin of Product |
United States |
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